

Toxicological Profile of 1,1,2-Tribromoethane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,1,2-Tribromoethane

Cat. No.: B1583406

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Disclaimer: Direct experimental toxicological data for **1,1,2-Tribromoethane** is limited in publicly available literature. This guide provides a comprehensive overview based on the toxicological profiles of structurally analogous halogenated hydrocarbons, such as **1,1,2-** trichloroethane and other brominated alkanes. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with consideration of the surrogate nature of the data.

Executive Summary

1,1,2-Tribromoethane (CAS RN 78-74-0) is a halogenated hydrocarbon whose toxicological properties are not extensively characterized. Based on data from analogous compounds, it is anticipated to be harmful if swallowed and to cause irritation to the skin, eyes, and respiratory system. The primary mechanism of toxicity for similar halogenated alkanes involves metabolic activation by cytochrome P450 (CYP450) enzymes and subsequent conjugation with glutathione (GSH), leading to the formation of reactive electrophilic intermediates. These intermediates have the potential to bind to cellular macromolecules, including DNA, which can result in genotoxicity and potential carcinogenicity. This guide summarizes the anticipated toxicological profile of **1,1,2-Tribromoethane**, details relevant experimental protocols for its assessment, and provides visual representations of the likely metabolic pathways and experimental workflows.

Acute Toxicity



While specific LD50 and LC50 values for **1,1,2-Tribromoethane** are not readily available, data from structurally similar compounds suggest a moderate order of acute toxicity. The following table summarizes acute toxicity data for analogous halogenated alkanes.

Compound	CAS RN	Route	Species	LD50/LC50	Reference
1,1,2- Trichloroetha ne	79-00-5	Oral	Rat	580 mg/kg	RTECS
1,1,2- Trichloroetha ne	79-00-5	Inhalation	Rat	2000 ppm/4H	RTECS
1,1,2- Trichloroetha ne	79-00-5	Dermal	Rabbit	3730 mg/kg	RTECS
1,2- Dibromoetha ne	106-93-4	Oral	Rat	146 mg/kg	RTECS
1,2- Dibromoetha ne	106-93-4	Inhalation	Rat	200 ppm/4H	RTECS

Genotoxicity

Based on studies of analogous halogenated hydrocarbons, **1,1,2-Tribromoethane** is predicted to have genotoxic potential. The metabolic activation to reactive intermediates is a key step in the manifestation of these effects. Key in vitro assays for assessing genotoxicity are the Ames test (bacterial reverse mutation assay) and the in vitro chromosomal aberration test.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or



tryptophan). The assay determines if the test chemical can induce reverse mutations, restoring the ability of the bacteria to grow on an amino acid-deficient medium.

In Vitro Mammalian Chromosomal Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. It is a critical component of genotoxicity testing, providing insight into clastogenic effects.

Metabolism and Proposed Mechanism of Toxicity

The toxicity of many halogenated hydrocarbons is intrinsically linked to their metabolism. A proposed metabolic pathway for **1,1,2-Tribromoethane**, based on analogous compounds, involves two main phases.

Phase I: Cytochrome P450-mediated Oxidation

It is hypothesized that **1,1,2-Tribromoethane** is initially metabolized by CYP450 enzymes, primarily in the liver. This oxidative process can lead to the formation of a reactive aldehyde intermediate.

Phase II: Glutathione Conjugation

The reactive intermediate can then be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). While often a detoxification pathway, for certain halogenated alkanes, the resulting GSH conjugate can be further processed to form a highly reactive episulfonium ion. This electrophilic species can readily form adducts with cellular nucleophiles, including DNA, leading to mutations and other forms of genotoxicity.



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Proposed metabolic activation pathway for **1,1,2-Tribromoethane**.

Experimental Protocols



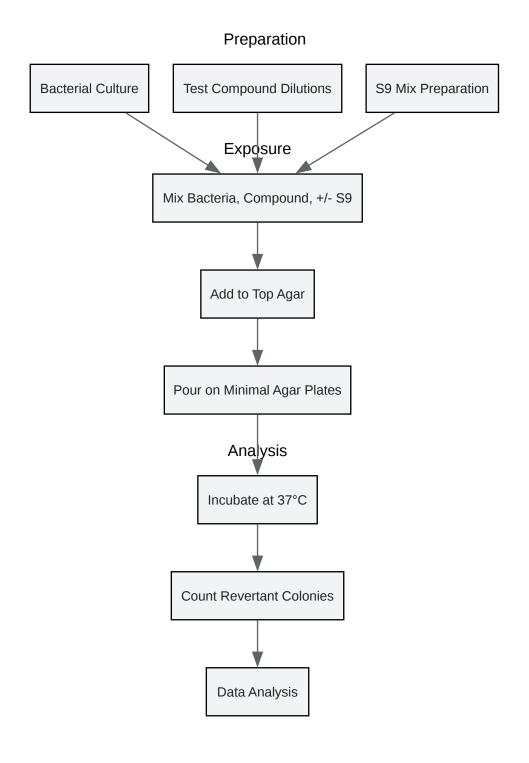
Ames Test (OECD 471)

Objective: To determine the potential of **1,1,2-Tribromoethane** to induce gene mutations in bacteria.

Methodology:

- Bacterial Strains: A minimum of five strains are typically used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or a fifth S. typhimurium strain (e.g., TA102).
- Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with a CYP450 inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
- Procedure (Plate Incorporation Method):
 - A mixture of the bacterial tester strain, the test article at various concentrations, and, if required, the S9 mix is prepared.
 - This mixture is combined with molten top agar and poured onto the surface of a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies on the test plates is counted and compared
 to the number on the solvent control plates. A substance is considered mutagenic if it
 produces a dose-related increase in the number of revertants and/or a reproducible and
 significant positive response at one or more concentrations.





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Workflow for the Ames Test (OECD 471).



In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify the potential of **1,1,2-Tribromoethane** to induce structural chromosomal aberrations in cultured mammalian cells.

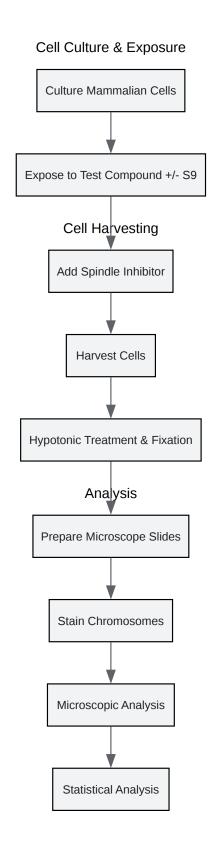
Methodology:

- Cell Cultures: Established cell lines (e.g., Chinese hamster ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

Procedure:

- Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a continuous duration (e.g., 18-24 hours) in the absence of S9.
- Following the exposure period, the cells are washed and incubated in fresh medium.
- A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
- o Chromosomes are stained (e.g., with Giemsa).
- Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations
 (e.g., chromatid and chromosome gaps, breaks, and exchanges). The frequency of aberrant
 cells is calculated for each concentration and compared to the solvent control. A substance is
 considered clastogenic if it produces a concentration-dependent increase in the percentage
 of cells with structural chromosomal aberrations or a reproducible and significant positive
 response at one or more concentrations.





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To cite this document: BenchChem. [Toxicological Profile of 1,1,2-Tribromoethane: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583406#toxicological-profile-of-1-1-2-tribromoethane]

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